3-Bromo-2,5,6-trifluorobenzyl bromide
Overview
Description
3-Bromo-2,5,6-trifluorobenzyl bromide is a chemical compound with the molecular formula C7H3Br2F3. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Similar compounds, such as 2,4,5-trifluorobenzyl bromide, have been used as intermediates in the synthesis of drugs like ensitrelvir , which targets the SARS-CoV-2 3CL protease .
Biochemical Pathways
Based on its structural similarity to other benzyl bromides, it may be involved in pathways related to the synthesis of pharmaceutical compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-2,5,6-trifluorobenzyl bromide can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH, temperature, and presence of other reactive species in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5,6-trifluorobenzyl bromide typically involves the bromination of 2,5,6-trifluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5,6-trifluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives like benzyl azides, benzyl thiols, and benzyl ethers.
Oxidation: Products include benzyl alcohols and benzoic acids.
Reduction: The major product is 2,5,6-trifluorotoluene.
Scientific Research Applications
3-Bromo-2,5,6-trifluorobenzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzyl bromide: Similar in structure but with different substitution patterns on the benzene ring.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains additional fluorine atoms and a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
3-Bromo-2,5,6-trifluorobenzyl bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of compounds with specific reactivity and properties, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2,4,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYZYOVPTXRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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